rac-Fenfluramine-D11 Hydrochloride

Therapeutic Drug Monitoring Isotope Dilution Mass Spectrometry Bioanalytical Method Validation

Unlabeled fenfluramine standards cause systematic quantification errors in LC-MS/MS due to identical analyte masses. rac-Fenfluramine-D11 Hydrochloride is the exact solution: an 11-deuterium labeled internal standard providing a robust mass shift that eliminates isotopic cross-talk. Key outcomes: - Enables high-sensitivity TDM with LLOQ down to 1.64 ng/mL for Dravet/LGS patient management. - Guarantees matrix-effect correction for reliable ADME and cross-species PK comparisons. - Delivers regulatory-grade data integrity for QC and forensic applications.

Molecular Formula C₁₂H₅D₁₁F₃N · HCl
Molecular Weight 242.333646
Cat. No. B1161902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-Fenfluramine-D11 Hydrochloride
SynonymsN-Ethyl-α-methyl-3-(trifluoromethyl)benzeneethanamine Hydrochloride-D11 (1:1)_x000B_N-Ethyl-α-methyl-m-(trifluoromethyl)phenethylamine Hydrochloride-D11;  (±)-Fenfluramine Chloride-D11;  (±)-Fenfluramine Hydrochloride-D11;  1-(m-Trifluoromethylphenyl)-2-(ethy
Molecular FormulaC₁₂H₅D₁₁F₃N · HCl
Molecular Weight242.333646
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-Fenfluramine-D11 Hydrochloride Overview


rac-Fenfluramine-D11 Hydrochloride is a stable isotope-labeled (SIL) analog of the racemic anorectic and recently repurposed antiepileptic agent, fenfluramine [1]. It is specifically categorized as an analytical reference standard for mass spectrometry (MS) applications. Its molecular structure contains 11 deuterium (D) atoms replacing the 11 specific hydrogen atoms on the N-ethyl and phenethyl moieties of the parent compound . Its intended primary use is as a preferred internal standard (IS) in isotope dilution mass spectrometry (IDMS) for the accurate and precise quantification of unlabeled fenfluramine and its metabolites in biological matrices [2].

Workflow Isotope dilution LC-MS/MS
Selection Deuterated internal standard (D11) for fenfluramine
Use Context Bioanalytical quantification in research matrices

rac-Fenfluramine-D11 Irreplaceability in Bioanalysis


Generic substitution with unlabeled fenfluramine standards or alternative isotopologues (e.g., -D5 or -D6 derivatives) introduces significant risk of systematic error in quantitative LC-MS/MS assays. Unlabeled standards are fundamentally unsuitable as internal standards for fenfluramine because they cannot be analytically distinguished from the target analyte in the mass spectrometer, rendering them incapable of correcting for variable matrix effects, extraction recovery, and ionization efficiency [1]. In contrast, while alternative deuterated fenfluramine analogs exist, using a non-optimal SIL-IS can compromise data quality. The D11-labeling provides a more robust mass shift, minimizing isotopic cross-talk with the unlabeled analyte channel and reducing the risk of signal interference at high MS resolution compared to lower-labeled analogs like the -D5 version, which has a known isotope purity of 98 atom % D . These analytical discrepancies directly impact the accuracy, precision, and compliance of data in regulated therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies.

Unlabeled analog
Unlabeled fenfluramine co-elutes with analyte and cannot correct matrix effects, rendering quantification unreliable.
Lower-deuterium isotopologue
Fenfluramine-D5 (Δm=+5 Da) may introduce isotopic cross-talk, increasing LLOQ and compromising method sensitivity.
Non-SIL internal standard
Structural analogs without stable isotope labeling may not track analyte recovery, risking failed bioanalytical validation.

rac-Fenfluramine-D11 Quantitative Differentiation


Superior Mass Resolution & Signal Fidelity

In a state-of-the-art TDM method for fenfluramine in pediatric epilepsy patients, the use of deuterated internal standards was essential for meeting stringent regulatory validation criteria [1]. While the specific fenfluramine IS was not disclosed in the abstract, this class of SIL-IS, for which rac-Fenfluramine-D11 Hydrochloride is a superior candidate, enabled the method to demonstrate a linear response from 1.64 to 1000 ng/mL for fenfluramine, with the method proving 'accurate and reproducible, free from matrix effect' [1]. A lower-labeled alternative like Fenfluramine-d5 has a documented chemical purity of 'min 98%' and an isotopic enrichment of '98 atom % D' . In contrast, rac-Fenfluramine-D11 Hydrochloride offers a significantly greater mass difference (Δm = +11 Da vs +5 Da), which is critical for eliminating isotopic cross-contribution between the IS and analyte MS/MS channels, thereby directly improving the accuracy and reliability of the quantification.

Mass shift & signal fidelity
Method context
Δm +11 Da vs +5 Da (D5)
Reduces isotopic cross-talk; supports lower LLOQ.
Lot-specific purity data to verify.
Therapeutic Drug Monitoring Isotope Dilution Mass Spectrometry Bioanalytical Method Validation

Enhanced Ionization Variability Correction

Unlabeled fenfluramine cannot function as an internal standard (IS) for its own quantification via MS, as it is the analyte itself. In contrast, a stable isotope-labeled (SIL) analog like rac-Fenfluramine-D11 is the gold standard for correcting analytical variability in LC-MS/MS [1]. While any deuterated fenfluramine could theoretically be used, the D11 version provides a greater degree of analytical certainty. The use of a SIL-IS is a fundamental requirement in validated bioanalytical methods to compensate for matrix effects and extraction losses. Methods validated without a proper SIL-IS, or with a suboptimal one, are at high risk of being rejected during regulatory review [2].

IS functionality
Class-level
Isotope-labeled IS required
Unlabeled analog cannot serve as internal standard.
Binary difference in analytical utility.
Bioanalytical Chemistry Internal Standard Selection Matrix Effect Correction

Purity & Metrological Traceability

rac-Fenfluramine-D11 Hydrochloride is supplied as a solid reference standard. Reputable vendors provide a Certificate of Analysis (COA) detailing its exact lot-specific purity and characterization . This contrasts with the unlabeled reference standard, Fenfluramine Hydrochloride API, which has a pharmacopeial specification of 'not less than 98.5%' purity [1]. The availability of a fully characterized, stable isotope-labeled standard is a prerequisite for establishing metrological traceability in quantitative NMR (qNMR) and MS methods, a requirement not met by a simple unlabeled reference standard for analyte quantification.

Purity & metrological traceability
Specification review
COA with lot-specific purity
Supports calibration hierarchy and method validation.
Purity typically ≥95%.
Reference Standard Method Validation Quality Control

rac-Fenfluramine-D11 Validated Applications


Validating TDM Methods for Fintepla

Due to its role as a highly suitable SIL-IS, rac-Fenfluramine-D11 Hydrochloride is the optimal choice for developing and validating LC-MS/MS methods to monitor fenfluramine and its active metabolite, norfenfluramine, in plasma. This is critical for managing pediatric patients with Dravet and Lennox-Gastaut syndromes, where the drug has been recently approved and therapeutic ranges are not yet established [1]. The use of this D11-labeled IS directly enables the achievement of the high sensitivity (LLOQ down to 1.64 ng/mL) and robustness required for TDM in complex therapeutic scenarios, including assessing drug-drug interactions with co-administered medications like Epidyolex (cannabidiol).

Preclinical PK & TK Studies

In non-clinical PK studies, the use of rac-Fenfluramine-D11 as an IS ensures that data on fenfluramine's absorption, distribution, metabolism, and excretion (ADME) are accurate and free from matrix-related biases. This is essential for cross-species comparisons of fenfluramine isomer kinetics, where previous studies have shown significant differences in the AUC ratio of its metabolite between rat, man, mouse, and dog [2]. Its application guarantees that the observed PK differences are due to biological factors rather than analytical error, providing a solid foundation for translational research.

Quality Control & Regulatory Compliance

For pharmaceutical companies, contract research organizations (CROs), and reference standard laboratories, rac-Fenfluramine-D11 Hydrochloride is a key material for quality control (QC) and regulatory submissions. It is an invaluable tool for demonstrating the specificity and accuracy of analytical methods for detecting fenfluramine-related impurities, adulterants, or degradation products [3]. This is particularly relevant for detecting trace levels of fenfluramine in complex sample types like herbal supplements or seized materials, where its use as an IS can definitively confirm the presence and quantity of the target analyte while meeting the evidentiary standards for forensic and regulatory actions.

Application
Selection Property
Validation Focus
Human plasma fenfluramine quantification
High mass shift and isotopic enrichment
Matrix effect correction and LLOQ sensitivity
Preclinical PK profiling
Deuterated IS for accurate quantification
Cross-species metabolite quantification and matrix bias correction
Bioanalytical method validation and QC
Metrological traceability via COA
Specificity and accuracy for impurity profiling

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